2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside
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Overview
Description
2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside is a naturally occurring compound, often found as a secondary metabolite in plants. It is known for its unique chemical structure, which consists of a naphthalene core substituted with two methyl groups and two hydroxyl groups, along with a glucoside moiety. This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside typically involves the glycosylation of 2,7-dimethyl-1,4-dihydroxynaphthalene with a suitable glucosyl donor. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. Commonly used glucosyl donors include glucosyl bromide or glucosyl fluoride, and the reaction is carried out in the presence of a catalyst such as trifluoromethanesulfonic acid or a glycosyltransferase enzyme .
Industrial Production Methods: Industrial production of this compound may involve extraction from plant sources known to contain it, such as Pholidota articulata . Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to ensure high yield and purity. The industrial process often includes steps such as purification through column chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or organometallic compounds under controlled conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a standard in analytical chemistry.
Biology: Studied for its role in plant metabolism and its potential as a bioactive compound.
Industry: Utilized in the development of natural product-based pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The biological effects of 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside are primarily attributed to its antioxidant properties. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and modulates signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
1,4-Dihydroxynaphthalene: Lacks the methyl and glucoside groups, making it less hydrophilic and potentially less bioactive.
2,7-Dimethylnaphthalene: Lacks the hydroxyl and glucoside groups, reducing its antioxidant properties.
Naphthalene-1-O-glucoside: Lacks the methyl groups, which may affect its overall stability and reactivity.
Uniqueness: 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside stands out due to its combined structural features, which confer both hydrophilicity and bioactivity. The presence of both hydroxyl and glucoside groups enhances its solubility and potential therapeutic effects, making it a valuable compound for further research and application .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(4-hydroxy-2,7-dimethylnaphthalen-1-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O7/c1-8-3-4-10-11(5-8)17(9(2)6-12(10)20)25-18-16(23)15(22)14(21)13(7-19)24-18/h3-6,13-16,18-23H,7H2,1-2H3/t13-,14-,15+,16-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEFPRRKVCVENF-QFXBJFAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=C2C=C1)O)C)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=CC(=C2C=C1)O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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